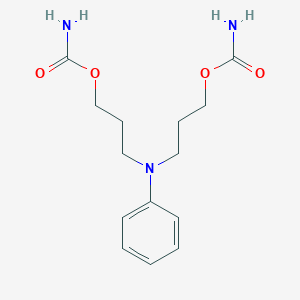

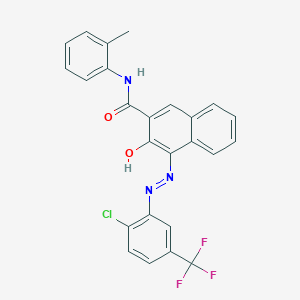

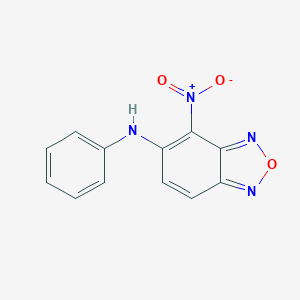

![molecular formula C8H6N2O2S2 B103647 (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid CAS No. 18740-26-6](/img/structure/B103647.png)

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid

説明

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid derivatives are a class of compounds that have garnered interest due to their pharmacological properties, including potential inhibitory activity against human protein kinase CK2. These compounds are part of the broader family of thienopyrimidines, which are known for their diverse biological activities and are thus subjects of synthesis and biological evaluation for various therapeutic applications .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ylthio derivatives has been approached through various methods. One notable method involves a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones using a catalytic four-component reaction that offers a green approach with step economy and easy purification . Another synthesis route for related compounds includes the cyclization of thienylthioureas in an acidic medium to obtain 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids, which have shown significant pharmacological activities . Additionally, a new synthesis route catalyzed by 12-tungstophosphoric acid has been reported, providing high yields and short reaction times .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ylthio derivatives is characterized by the presence of a thienopyrimidine core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. Substitutions on this core, such as the addition of a thioacetic acid moiety, can significantly influence the biological activity of these compounds. The structure-activity relationships of these derivatives have been studied to predict their binding modes and optimize their inhibitory effects on protein kinases .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ylthio derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. For instance, the interaction of related pyrimidinyl acetic acid esters with Lawesson's reagent leads to the synthesis of thioxo derivatives, which can further react with nucleophiles such as amines and hydrazines . Additionally, the cyclization reactions and subsequent functional group transformations are key steps in the synthesis of these compounds, as demonstrated in the synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid derivatives are influenced by their molecular structure. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles. While specific physical properties such as melting points and solubility are not detailed in the provided papers, the chemical reactivity, including the potential for various substitutions and the formation of stable heterocyclic systems, is well-documented. These properties are essential for the compounds' biological activities and their potential as therapeutic agents .

科学的研究の応用

-

Inhibition of Human Protein Kinase CK2

- Field : Molecular Biology

- Application : A series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and tested in vitro towards human protein kinase CK2 .

- Method : The compounds were synthesized and their inhibitory activity was tested in vitro .

- Results : The most active compounds inhibiting CK2 were found to be 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid with IC50 values of 0.1 μM and 0.125 μM, respectively .

-

Anticancer Activity

- Field : Oncology

- Application : New thienopyrimidine derivatives substituted with amino and hydrazinyl side chains were synthesized and studied for their anticancer activity against prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines .

- Method : The compounds were synthesized and their anticancer activity was tested in vitro .

- Results : Benzothienopyrimidine derivatives incorporating thioxoethanethioamide, pyrimidotetrazine carbothioamide, and hydrazinylglycine moieties exhibited high activities against PC3 or A549 cell lines .

-

Antimycobacterial Activity

- Field : Microbiology

- Application : A number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized and screened against Mycobacteria .

- Method : The compounds were synthesized and their antimycobacterial activity was tested in vitro .

- Results : Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

- Inhibition of Mycobacterial Oxidative Phosphorylation Pathway

- Field : Microbiology

- Application : A class of compounds including thieno[3,2-d]pyrimidin-4-amine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

- Method : The compounds were synthesized and their inhibitory activity was tested in vitro .

- Results : The most potent compound (19) had IC50 values of 6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb .

- Inhibition of Mycobacterial Oxidative Phosphorylation Pathway

- Field : Microbiology

- Application : A class of compounds including thieno[3,2-d]pyrimidin-4-amine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

- Method : The compounds were synthesized and their inhibitory activity was tested in vitro .

- Results : The most potent compound (19) had IC50 values of 6.2 μM vs. BCG and 7.3 μM vs. N0145-Mtb .

将来の方向性

Thienopyrimidine derivatives, including “(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid”, hold a unique place in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are frequently used chemical scaffolds in drug development, and their structural and isoelectronic characteristics make them attractive for the production of pharmaceutical drugs . Therefore, the future directions in this field may involve the further optimization and evaluation of new inhibitors based on the thienopyrimidine scaffold .

特性

IUPAC Name |

2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c11-6(12)3-14-8-5-1-2-13-7(5)9-4-10-8/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFKYUFRYZVSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366509 | |

| Record name | (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |

CAS RN |

18740-26-6 | |

| Record name | (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

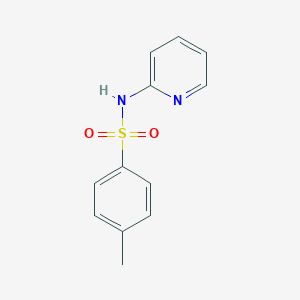

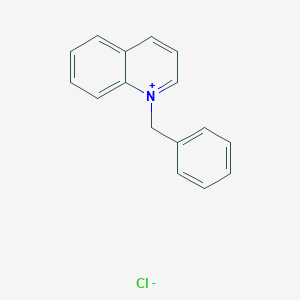

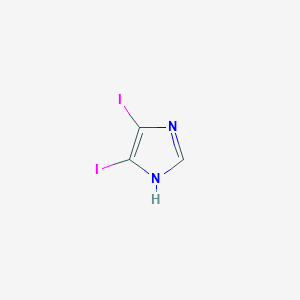

![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)

acetate](/img/structure/B103585.png)